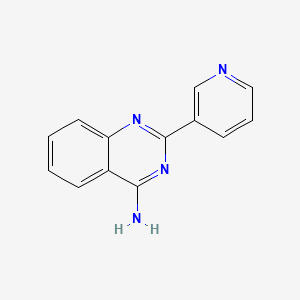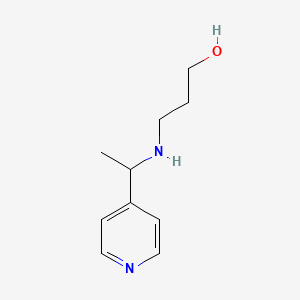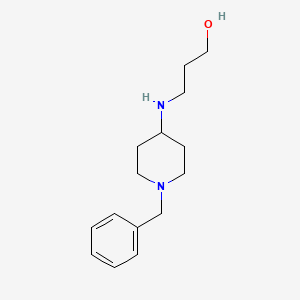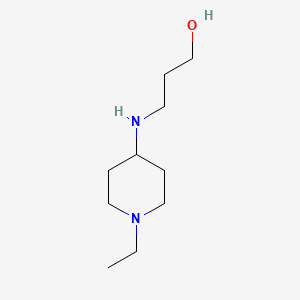![molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2](/img/structure/B1306476.png)
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is a compound that has been synthesized and studied for its potential antioxidant activities . It is a derivative of 5H-dibenz[b,f]azepine, a common basic fused tricyclic amine .
Synthesis Analysis
The compound was synthesized by a base condensation reaction . The process involved N-acylation of 5H-dibenz[b,f]azepine to obtain 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one . A series of derivatives were also synthesized by coupling different amino acids .Molecular Structure Analysis
The molecular formula of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is C17H14ClNO . The average mass is 283.752 Da .Chemical Reactions Analysis
The synthesized compounds were evaluated for their potential antioxidant activities . The antioxidant activity was measured based on the inhibition of lipid peroxidation by β-carotene and linoleic acid assay, and inhibition of human low-density lipoprotein (LDL) oxidation assay .Physical And Chemical Properties Analysis
The compound is soluble in ethyl acetate . The melting point and other physical properties are not specified in the available resources.Applications De Recherche Scientifique
Antioxidant Activity Research
Field
Medicinal Chemistry Research
Summary
A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized and evaluated for their potential antioxidant activities .
Methods
The derivatives were synthesized by base condensation reaction. 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .
Results
The antioxidant properties of the derivatives were evaluated by their inhibition of lipid peroxidation using the β-carotene-linoleic model system and inhibition of human LDL oxidation assay . Among the derivatives, compound 2d showed significant antioxidant activities followed by 2h, 2i, 2j, and 2k .
Antidepressant Synthesis
Field
Pharmaceutical Chemistry
Summary
The compound plays a crucial role in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Methods
The synthesis of antidepressant molecules involves various metal-catalyzed steps. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
Results
The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Synthesis of Aminophenol Derivatives
Field
Organic Chemistry
Summary
3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one is used as a key intermediate in the synthesis of aminophenol derivatives .
Methods
The compound is synthesized from N-acylation of 5H-dibenz[b,f]azepine with 3-chloro propionylchloride in the presence of triethylamine as base .
Results
The synthesized aminophenol derivatives have potential applications in various fields, including pharmaceuticals and materials science .
Preparation of Rhodium Complexes
Field
Inorganic Chemistry
Summary
The compound is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rhodium (I) complexes .
Methods
The synthesis involves several steps, including the preparation of the olefinic multidentate ligand from 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one .
Results
Rhodium complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry .
Propriétés
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQVXSSQUEJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

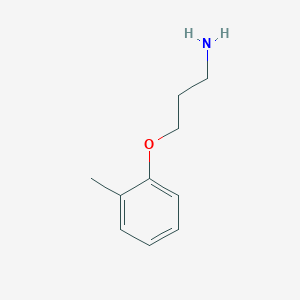
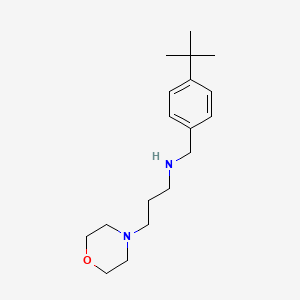
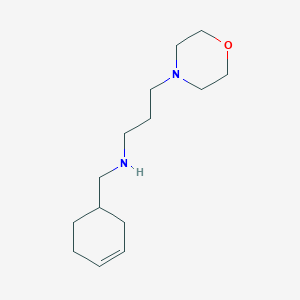
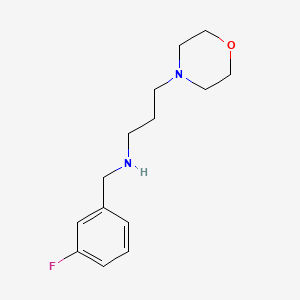
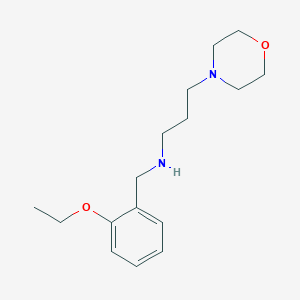
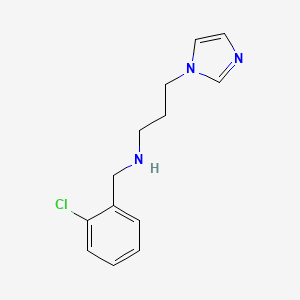
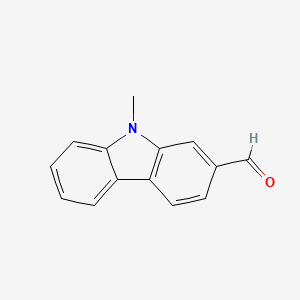
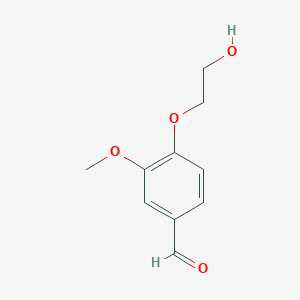
![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
